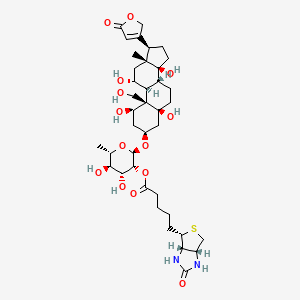
Biotinoyl Ouabain
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinoyl Ouabain is a biotin derivative that incorporates the sugar moiety of ouabain. Ouabain is a well-known cardioactive glycoside, traditionally used for its effects on the cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotinoyl Ouabain typically involves the chemical biotinylation of ouabain. Chemical biotinylation is a widely used method that involves the use of chemical reagents to attach biotin molecules to specific functional groups on the ouabain molecule . The reaction conditions often include the use of solvents and catalysts to facilitate the biotinylation process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography to isolate this compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Biotinoyl Ouabain undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in the formation of biotinylated analogs with different functional groups.
Scientific Research Applications
Biotinoyl Ouabain has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a probe to study the interactions of biotin with various proteins and enzymes. In biology, this compound is employed in cell labeling and tracking experiments, taking advantage of the strong affinity between biotin and avidin/streptavidin .
In medicine, this compound is explored for its potential therapeutic effects, particularly in cardiovascular research. The compound’s ability to inhibit the Na+/K±ATPase membrane pump makes it a valuable tool for studying cardiac function and developing treatments for heart diseases . Additionally, this compound is used in industrial applications, such as the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of Biotinoyl Ouabain is primarily attributed to its inhibition of the Na+/K±ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which can promote the activation of contractile proteins such as actin and myosin . The compound also affects the electrical activity of cells, influencing processes such as depolarization and action potential duration.
At the molecular level, this compound interacts with specific subunits of the Na+/K±ATPase, triggering a cascade of intracellular signaling pathways. These pathways involve various proteins and enzymes, including the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase (ERK) pathway .
Comparison with Similar Compounds
Biotinoyl Ouabain is unique due to its combination of biotin and ouabain properties. Similar compounds include other biotinylated derivatives and cardioactive glycosides such as digoxin and digitoxin . While these compounds share some similarities in their mechanisms of action, this compound stands out for its dual functionality, making it a versatile tool in scientific research.
List of Similar Compounds:Properties
Molecular Formula |
C39H58N2O14S |
|---|---|
Molecular Weight |
810.9 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-2-[[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C39H58N2O14S/c1-18-31(47)32(48)33(55-27(45)6-4-3-5-25-30-23(16-56-25)40-35(49)41-30)34(53-18)54-20-12-26(44)38(17-42)29-22(7-9-37(38,50)13-20)39(51)10-8-21(19-11-28(46)52-15-19)36(39,2)14-24(29)43/h11,18,20-26,29-34,42-44,47-48,50-51H,3-10,12-17H2,1-2H3,(H2,40,41,49)/t18-,20-,21+,22+,23-,24+,25-,26+,29+,30-,31-,32+,33+,34-,36+,37-,38+,39-/m0/s1 |
InChI Key |
HUSNBTTVSJWQFD-WGYSOEKASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)OC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)OC(=O)CCCCC7C8C(CS7)NC(=O)N8)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


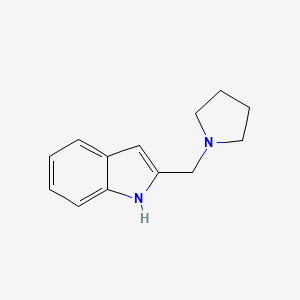
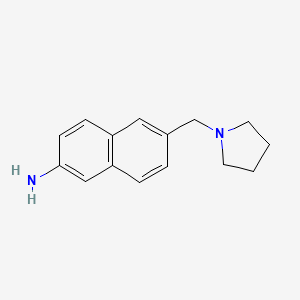
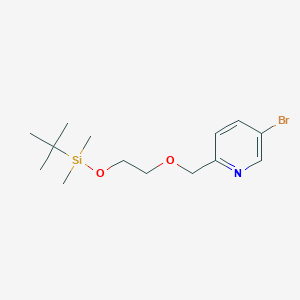
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
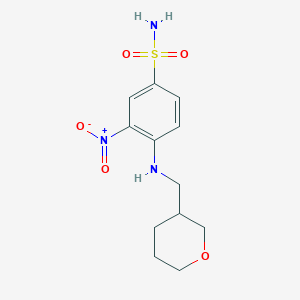
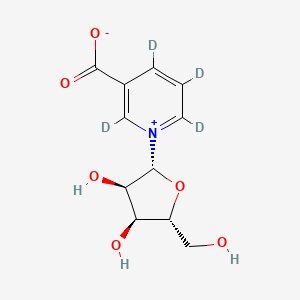
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
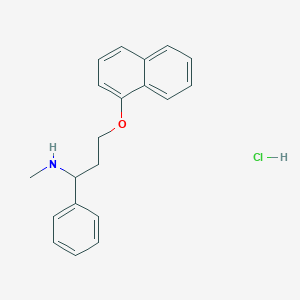
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
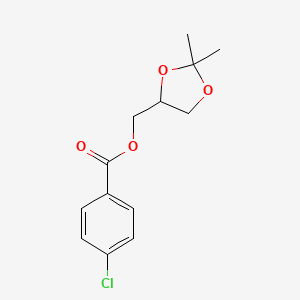
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
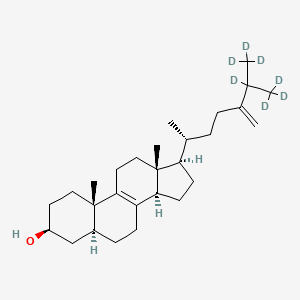
![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
